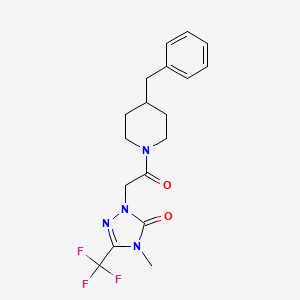
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in pharmacology. Its unique structural features, including a piperidine ring and a triazole moiety, suggest that it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |
| Molecular Weight | 367.36 g/mol |
| CAS Number | 923194-11-0 |
| LogP | 3.9724 |
| Polar Surface Area | 53.127 Ų |
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Compounds with similar structures have been reported to influence protein kinase activities, which are crucial in regulating cellular processes such as proliferation and apoptosis. Preliminary studies indicate that the triazole ring may facilitate interactions with enzyme targets involved in metabolic pathways.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth.
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Melanoma | 15 | Inhibition of ERK pathway |
| Study B | Breast Cancer | 10 | Induction of apoptosis via caspase activation |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, it has shown promising results as an inhibitor of α-glucosidase, which is significant in managing diabetes.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| α-glucosidase | Competitive Inhibition | 20 |
| Squalene Synthase | Non-competitive | 25 |
Case Studies and Research Findings
A notable case study involved the combination therapy using this compound alongside established anticancer agents. The results indicated that the combination significantly enhanced therapeutic efficacy compared to monotherapy. This suggests a potential role in developing combination therapies for cancer treatment.
属性
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-23-16(18(19,20)21)22-25(17(23)27)12-15(26)24-9-7-14(8-10-24)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBXTARHNAUPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














